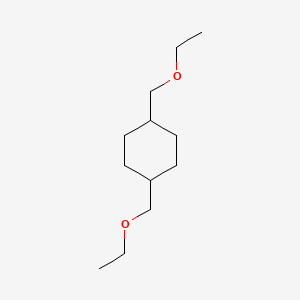
1,4-Bis(ethoxymethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(ethoxymethyl)cyclohexane is an organic compound with the molecular formula C₁₂H₂₄O₂. It is known for its favorable organoleptic properties, particularly its pleasant odor, making it of interest in the fragrance industry . The compound is used in various applications, including cosmetics, laundry, and cleaning detergents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(ethoxymethyl)cyclohexane can be synthesized by reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, such as alkali metal hydroxides or earth alkaline metal hydroxides . The reaction is typically carried out in a solvent, which can be water or a mixture of water with at least one organic solvent . A phase transfer catalyst is also used to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and selectivity. The process involves mild reaction conditions to minimize the formation of unwanted by-products . The starting material, 1,4-bis(hydroxymethyl)cyclohexane, is readily available and cost-effective, making the production process economically viable .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(ethoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis(ethoxymethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1,4-bis(ethoxymethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The ethoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(hydroxymethyl)cyclohexane: The precursor to 1,4-bis(ethoxymethyl)cyclohexane, used in similar applications.
1,4-Diethoxymethylbenzene: Another compound with ethoxymethyl groups, used in organic synthesis and as a fragrance component.
1,4-Bis(methoxymethyl)cyclohexane: Similar in structure but with methoxymethyl groups instead of ethoxymethyl groups.
Uniqueness
This compound is unique due to its specific combination of ethoxymethyl groups and cyclohexane ring, which imparts distinct organoleptic properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .
Propiedades
Número CAS |
1417523-61-5 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
1,4-bis(ethoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
DEROEFJZVPSIAO-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1CCC(CC1)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)





